molecular formula C7H2Cl3NO B7980920 2,5,6-Trichlorobenzo[d]oxazole CAS No. 177268-36-9

2,5,6-Trichlorobenzo[d]oxazole

Cat. No.: B7980920
CAS No.: 177268-36-9
M. Wt: 222.5 g/mol
InChI Key: GJLGHNBLGXOPGL-UHFFFAOYSA-N
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Description

2,5,6-Trichlorobenzo[d]oxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, material science, and industrial chemistry. The presence of chlorine atoms at positions 2, 5, and 6 enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trichlorobenzo[d]oxazole typically involves the condensation of 2-aminophenol with trichloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The product is then purified through crystallization or distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trichlorobenzo[d]oxazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of benzoxazole-quinone derivatives.

    Reduction: Formation of dihydrobenzoxazole derivatives.

Scientific Research Applications

2,5,6-Trichlorobenzo[d]oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets such as DNA and enzymes.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 2,5,6-Trichlorobenzo[d]oxazole exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. For example, its interaction with DNA topoisomerases can inhibit DNA replication, making it a potential anticancer agent.

Comparison with Similar Compounds

  • 2,4,6-Trichloro-1,3-benzoxazole
  • 2,5-Dichloro-1,3-benzoxazole
  • 2,6-Dichloro-1,3-benzoxazole

Comparison: 2,5,6-Trichlorobenzo[d]oxazole is unique due to the specific positioning of chlorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns in nucleophilic substitution reactions and varying degrees of biological activity. The presence of three chlorine atoms can enhance its electron-withdrawing properties, making it more reactive towards nucleophiles and potentially more potent in biological assays.

Properties

IUPAC Name

2,5,6-trichloro-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl3NO/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLGHNBLGXOPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)OC(=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442777
Record name 2,5,6-Trichloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177268-36-9
Record name 2,5,6-Trichloro-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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